molecular formula C11H16N2 B1583260 1-(2-Methylphenyl)piperazine CAS No. 39512-51-1

1-(2-Methylphenyl)piperazine

Cat. No. B1583260
CAS RN: 39512-51-1
M. Wt: 176.26 g/mol
InChI Key: WICKLEOONJPMEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(2-Methylphenyl)piperazine” is a chemical compound with the CAS Number: 39512-51-1 . It has a molecular weight of 176.26 .


Synthesis Analysis

The synthesis of “1-(2-Methylphenyl)piperazine” can be achieved from 2-Bromotoluene and tert-Butyl 1-piperazinecarboxylate . Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The linear formula of “1-(2-Methylphenyl)piperazine” is C11H16N2 . The InChI code is 1S/C11H16N2/c1-10-4-2-3-5-11(10)13-8-6-12-7-9-13/h2-5,12H,6-9H2,1H3 .


Physical And Chemical Properties Analysis

“1-(2-Methylphenyl)piperazine” is an off-white crystalline powder . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) with acute oral toxicity and acute dermal toxicity .

Scientific Research Applications

Synthesis of Piperazine Derivatives

  • Scientific Field : Organic Chemistry
  • Application Summary : 1-(2-Methylphenyl)piperazine is used in the synthesis of piperazine derivatives . These derivatives show a wide range of biological and pharmaceutical activity .
  • Methods of Application : The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
  • Results or Outcomes : The synthesis of these derivatives has been successful, and they have been employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Antidepressant and Antianxiety Activities

  • Scientific Field : Pharmacology
  • Application Summary : 1-(2-Methylphenyl)piperazine has been used in the synthesis of novel derivatives that demonstrate antidepressant and antianxiety activities.
  • Methods of Application : The specific methods of synthesis are not detailed in the source.
  • Results or Outcomes : The synthesized derivatives have shown promising results in terms of their antidepressant and antianxiety activities.

Intestinal Permeation Enhancers

  • Scientific Field : Pharmaceutical Research
  • Application Summary : 1-(2-Methylphenyl)piperazine and its derivatives have been studied as potential intestinal permeation enhancers . These compounds could potentially improve the absorption of orally administered macromolecular therapeutics across the intestinal epithelium into the bloodstream .
  • Results or Outcomes : Two piperazine derivatives, 1-methylpiperazine and 1-phenylpiperazine, emerged from this study as intestinal epithelial permeation enhancers with high potency and low toxicity .

Synthesis of Chiral Piperazines

  • Scientific Field : Organic Chemistry
  • Application Summary : 1-(2-Methylphenyl)piperazine is used in the synthesis of 2-substituted chiral piperazines .
  • Methods of Application : The synthesis involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step includes aza-Michael addition between the diamine and the in situ generated sulfonium salt .
  • Results or Outcomes : The synthesis of these chiral piperazines has been successful .

Safety And Hazards

This chemical causes severe skin burns and eye damage. It is harmful if swallowed or in contact with skin . In case of contact, immediate medical attention is required. Contaminated clothing should be washed before reuse .

Relevant Papers

There are several peer-reviewed papers and technical documents related to “1-(2-Methylphenyl)piperazine” available at Sigma-Aldrich . These documents can provide more detailed information about this compound.

properties

IUPAC Name

1-(2-methylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-10-4-2-3-5-11(10)13-8-6-12-7-9-13/h2-5,12H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WICKLEOONJPMEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00192651
Record name ortho-Methylphenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00192651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methylphenyl)piperazine

CAS RN

39512-51-1
Record name 1-(2-Methylphenyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39512-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Mepp
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039512511
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ortho-Methylphenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00192651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(o-tolyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.511
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-MEPP
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P26KQQ7V5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Methylphenyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(2-Methylphenyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-(2-Methylphenyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-(2-Methylphenyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-(2-Methylphenyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-(2-Methylphenyl)piperazine

Citations

For This Compound
47
Citations
D de Boer, IJ Bosman, E Hidvégi, C Manzoni… - Forensic science …, 2001 - Elsevier
1-Aryl-piperazine compounds are, depending on their substituents, selective for certain serotonin receptors and together with their easy availability and their so-called legal status, this …
Number of citations: 221 www.sciencedirect.com
J Kim, Y Kim, J Tae, M Yeom, B Moon… - …, 2013 - Wiley Online Library
The 5‐HT 7 receptor (5‐HT 7 R) is a promising therapeutic target for the treatment of depression and neuropathic pain. The 5‐HT 7 R antagonist SB‐269970 exhibited antidepressant‐…
CB Pollard, EG Rietz, R Robbins - Journal of the American …, 1953 - ACS Publications
Twenty-four new addition compounds and derivatives of 1-arylpiperazines with acrylonitrile, ethyl acrylate, or re-butyl acrylate havebeen prepared and studied. Crotononitrile,«-…
Number of citations: 9 pubs.acs.org
KC Fein, NG Lamson, KA Whitehead - Pharmaceutical Research, 2017 - Springer
Purpose A major obstacle preventing oral administration of macromolecular therapeutics is poor absorption across the intestinal epithelium into the bloodstream. One strategy to …
Number of citations: 23 link.springer.com
JJ Bosc, I Forfar, C Jarry, M Laguerre… - Archiv der …, 1994 - Wiley Online Library
A series of 5‐(1‐aryl‐4‐piperazino)methyl‐2‐amino‐2‐oxazolines has been prepared and screened for antidepressant activity. Their lipophilic behaviour has been discussed in relation …
Number of citations: 16 onlinelibrary.wiley.com
T Takahashi, A Sakuraba, T Hirohashi, T Shibata… - Bioorganic & medicinal …, 2006 - Elsevier
A series of phenylpiperazine derivatives were synthesized and evaluated for their neuropeptide Y (NPY) Y5 receptor antagonistic activities. The benzindane portion of 2 was replaced …
Number of citations: 35 www.sciencedirect.com
Y Kim, J Kim, J Tae, BL Roth, H Rhim, G Keum… - Bioorganic & medicinal …, 2013 - Elsevier
It has been reported that 5-HT 7 receptors are promising targets of depression and neuropathic pain. 5-HT 7 receptor antagonists have exhibited antidepressant-like profiles, while …
Number of citations: 17 www.sciencedirect.com
M Yıldız - Journal of Molecular Structure, 2020 - Elsevier
Recently, amine substituted and halogen containing 1,4-benzoquinone molecules have attracted a significant attention because of the efficient biological activities. Thus, novel …
Number of citations: 6 www.sciencedirect.com
K O'Malley, K Vaughan - Open Chemistry Journal, 2016 - benthamopen.com
This paper reports the synthesis and characterization of eight series of 1-aryl-4-(2-aryl-1-diazenyl)-piperazines (12 to 19). Several series of these triazenes have been synthesized by …
Number of citations: 3 benthamopen.com
K Bando, K Taguchi, Y Ginoza, T Naganuma… - Nuclear medicine and …, 2001 - Elsevier
To diagnose and investigate neurodegenerative diseases affecting cholinergic neuron density, piperazine derivatives of vesamicol were synthesized and evaluated. Previously, we …
Number of citations: 20 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.